N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-12(10(3)15-17)13-6-11-7-16(4)14-9(11)2/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
PITHMBDPOHUYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C |
Origin of Product |
United States |
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